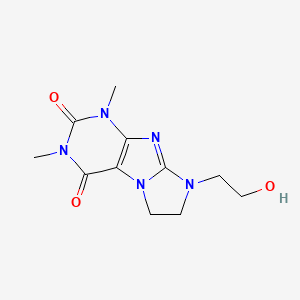
1H-Imidazo(2,1-f)purine-2,4-dione, 2,3,4,6,7,8-hexahydro-1,3-dimethyl-8-hydroxyethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(2,1-f)purine-2,4-dione, 2,3,4,6,7,8-hexahydro-1,3-dimethyl-8-hydroxyethyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features and potential therapeutic applications, particularly in the modulation of serotonin receptors .
Preparation Methods
The synthesis of 1H-Imidazo(2,1-f)purine-2,4-dione derivatives typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with suitable alkylating agents can yield the desired imidazo[2,1-f]purine derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
1H-Imidazo(2,1-f)purine-2,4-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted imidazo[2,1-f]purine derivatives with potential pharmacological activities .
Scientific Research Applications
1H-Imidazo(2,1-f)purine-2,4-dione derivatives have been extensively studied for their applications in:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and as reference compounds in drug discovery.
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4-dione derivatives primarily involves their interaction with serotonin receptors, particularly the 5-HT1A receptor. These compounds act as partial agonists, modulating the receptor’s activity and influencing downstream signaling pathways. This modulation can lead to changes in neurotransmitter release and neuronal activity, which are associated with their antidepressant and anxiolytic effects .
Comparison with Similar Compounds
1H-Imidazo(2,1-f)purine-2,4-dione derivatives can be compared with other heterocyclic compounds such as imidazolidine-2,4-dione and xanthine derivatives. While all these compounds share a core structure involving nitrogen-containing rings, 1H-Imidazo(2,1-f)purine-2,4-dione derivatives are unique in their specific receptor interactions and pharmacological profiles . Similar compounds include:
Imidazolidine-2,4-dione: Known for its use in anticonvulsant medications.
Xanthine derivatives: Commonly found in stimulants like caffeine and theobromine.
These comparisons highlight the distinct therapeutic potential and chemical versatility of 1H-Imidazo(2,1-f)purine-2,4-dione derivatives.
Properties
CAS No. |
28557-24-6 |
|---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C11H15N5O3/c1-13-8-7(9(18)14(2)11(13)19)16-4-3-15(5-6-17)10(16)12-8/h17H,3-6H2,1-2H3 |
InChI Key |
SQIYIDQXNLBVHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















